molecular formula C20H24FN3O4S B298059 N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Katalognummer B298059
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: FRGPVZJAMSOQMD-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as LFM-A13, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. LFM-A13 has been shown to inhibit the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases, making it a promising candidate for use in cancer therapy and other diseases.

Wirkmechanismus

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. It works by binding to the active site of these enzymes and preventing their activity. By inhibiting the activity of these enzymes, this compound can disrupt key signaling pathways that are involved in cancer cell proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, a limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may limit its clinical use.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in preclinical and clinical settings. Finally, there is a need for further studies to determine the potential long-term toxicities and side effects of this compound.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 4-isobutoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazine derivative. The final step involves the reaction of the hydrazine derivative with methanesulfonyl chloride to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer therapy. It has been shown to inhibit the activity of a variety of enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

Molekularformel

C20H24FN3O4S

Molekulargewicht

421.5 g/mol

IUPAC-Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H24FN3O4S/c1-15(2)14-28-19-10-4-16(5-11-19)12-22-23-20(25)13-24(29(3,26)27)18-8-6-17(21)7-9-18/h4-12,15H,13-14H2,1-3H3,(H,23,25)/b22-12+

InChI-Schlüssel

FRGPVZJAMSOQMD-WSDLNYQXSA-N

Isomerische SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.